

## In Vitro Characterization of CDK2-IN-3: A Technical Guide

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Compound of Interest		
Compound Name:	CDK2-IN-3	
Cat. No.:	B045639	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial in vitro characterization of CDK2-IN-3, a potent and selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2). This document details the molecule's known inhibitory activity, provides standardized experimental protocols for its characterization, and illustrates the relevant biological pathways and experimental workflows.

### Introduction to CDK2-IN-3

CDK2-IN-3 is a small molecule inhibitor of CDK2, a key serine/threonine kinase that regulates the G1/S phase transition and S phase progression of the cell cycle.[1] Dysregulation of CDK2 activity is a common hallmark of various cancers, making it a significant target for therapeutic intervention. CDK2-IN-3 has been identified as a potent and selective inhibitor of CDK2, demonstrating the ability to block the cell cycle and inhibit DNA synthesis in preclinical studies. [1]

## **Quantitative Data Summary**

The following tables summarize the key quantitative data for CDK2-IN-3 and provide representative data for other selective CDK2 inhibitors to illustrate the expected outcomes from various in vitro assays.

Table 1: Biochemical Potency of CDK2-IN-3



Compound	Target	IC50 (nM)	Assay Type
CDK2-IN-3	CDK2	60	Biochemical Kinase Assay

Data sourced from MedchemExpress.[1]

Table 2: Representative Selectivity Profile of a Selective CDK2 Inhibitor (Data for CDK2-IN-14 Scaffold)

Kinase Target	IC50 (nM)	Fold Selectivity vs. CDK2
CDK2/Cyclin E	< 1	-
CDK2/Cyclin A	< 5	-
CDK1/Cyclin B	> 500	> 500
CDK4/Cyclin D1	> 1000	> 1000
CDK5/p25	~100	~100
CDK9/Cyclin T	> 1000	> 1000

This table presents representative data for a highly selective CDK2 inhibitor scaffold to illustrate the expected selectivity profile. Specific selectivity data for **CDK2-IN-3** is not currently publicly available.

Table 3: Representative Anti-Proliferative Activity of a Selective CDK2 Inhibitor (Data for various CDK2 inhibitors)

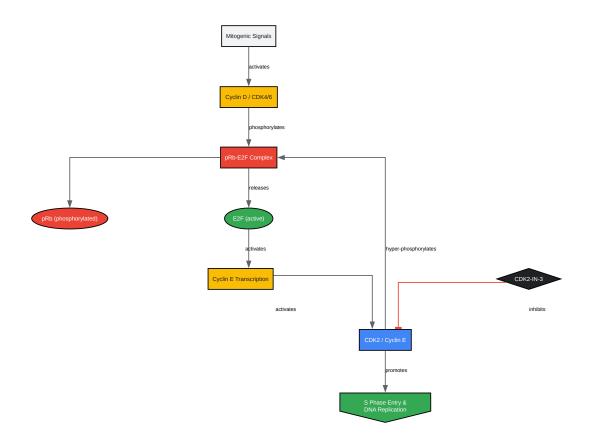


Cell Line	Cancer Type	GI50 (nM)
OVCAR3	Ovarian	50 - 100
HCT116	Colon	100 - 250
MCF7	Breast	250 - 500
A549	Lung	> 1000
U2OS	Osteosarcoma	150 - 300

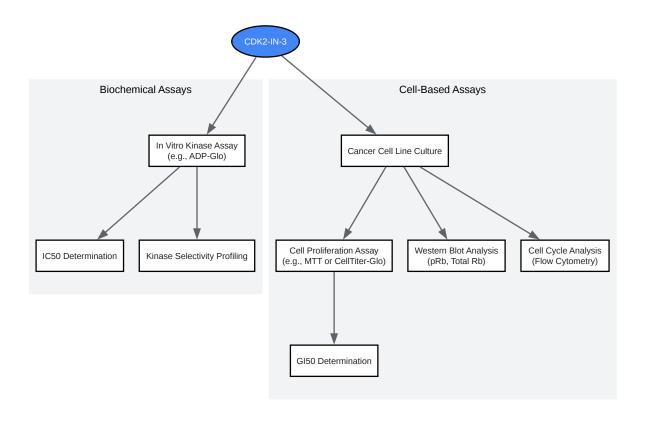
This table presents a range of representative GI50 values for selective CDK2 inhibitors in various cancer cell lines to illustrate the expected anti-proliferative activity. Specific GI50 data for CDK2-IN-3 is not currently publicly available.

# Signaling Pathways and Experimental Workflows CDK2 Signaling Pathway in G1/S Transition









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### References

- 1. medchemexpress.com [medchemexpress.com]
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